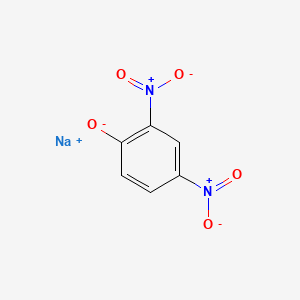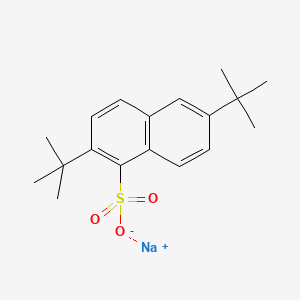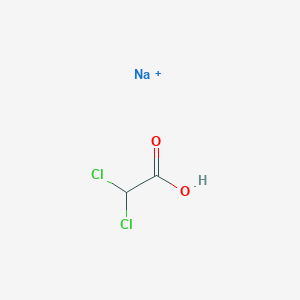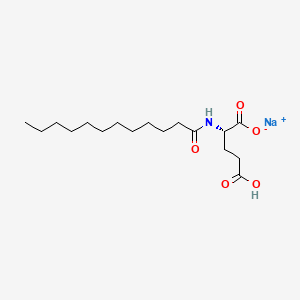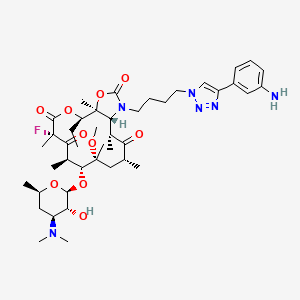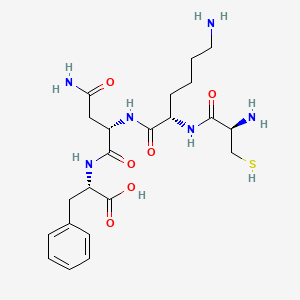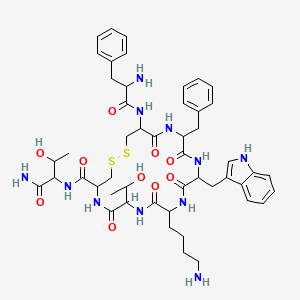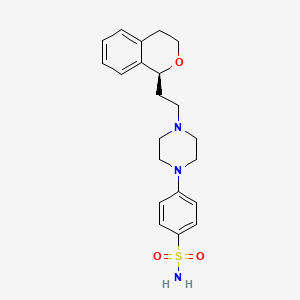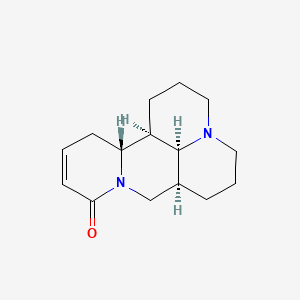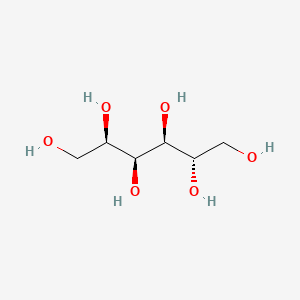![molecular formula C10H6Br2N2O2S B1681117 5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)
5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromophenol thiohydantoin is a compound that combines a halogenated phenol group with a thiohydantoin moiety. This unique structure allows it to interact with various biological targets, making it a compound of interest in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromophenol thiohydantoin typically involves the reaction of bromophenol with thiohydantoin under specific conditions. One common method includes the alkylation of bromophenol with a suitable thiohydantoin derivative, followed by purification steps to isolate the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up processes to accommodate larger quantities. This may involve optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bromophenol thiohydantoin undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Bromophenol thiohydantoin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of bromophenol thiohydantoin involves its interaction with specific molecular targets. For instance, it inhibits the enzyme c-di-AMP synthase by binding to its active site, thereby preventing the synthesis of c-di-AMP, a crucial bacterial second messenger. This inhibition disrupts various bacterial processes, including cell wall formation and stress responses .
Comparison with Similar Compounds
Thiohydantoin derivatives: These compounds share the thiohydantoin moiety and exhibit similar biological activities.
Halogenated phenols: Compounds like chlorophenol and iodophenol have similar structures but differ in their halogen atoms.
Uniqueness: Bromophenol thiohydantoin is unique due to its combined halogenated phenol and thiohydantoin structure, which allows it to interact with a broader range of biological targets. This dual functionality makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C10H6Br2N2O2S |
|---|---|
Molecular Weight |
378.04 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-2- |
InChI Key |
LZPGGHKJSQSUDE-UQCOIBPSSA-N |
SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C\2/C(=O)NC(=S)N2)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ST-056083; ST 056083; ST056083 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


